5-Ethyl-4-methyl-2,3-dihydro-1,3-thiazole-2-thione
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Overview
Description
5-Ethyl-4-methyl-2,3-dihydro-1,3-thiazole-2-thione is a heterocyclic compound that contains both sulfur and nitrogen atoms within its five-membered ring structure This compound is part of the thiazoline family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-methyl-2,3-dihydro-1,3-thiazole-2-thione typically involves the reaction of thioamides with appropriate alkylating agents. One common method is the reaction of 4-methylthiosemicarbazide with ethyl iodide under basic conditions. The reaction is carried out in an organic solvent such as ethanol, and the product is isolated through crystallization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can improve the efficiency of the synthesis. Green chemistry approaches, including the use of environmentally benign solvents and reagents, are also being explored to make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-4-methyl-2,3-dihydro-1,3-thiazole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted thiazoline derivatives.
Scientific Research Applications
5-Ethyl-4-methyl-2,3-dihydro-1,3-thiazole-2-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and as a corrosion inhibitor in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Ethyl-4-methyl-2,3-dihydro-1,3-thiazole-2-thione involves its interaction with biological targets through its sulfur and nitrogen atoms. These atoms can form hydrogen bonds and coordinate with metal ions, which can inhibit the activity of certain enzymes. The compound’s ability to undergo redox reactions also plays a role in its biological activity, as it can modulate oxidative stress within cells.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2-thione: Another thiazoline derivative with similar biological activities.
4-Methyl-1,3-thiazoline-2-thione: Lacks the ethyl group but shares similar chemical properties.
5-Ethyl-1,3-thiazoline-2-thione: Similar structure but without the methyl group.
Uniqueness
5-Ethyl-4-methyl-2,3-dihydro-1,3-thiazole-2-thione is unique due to the presence of both ethyl and methyl groups, which can influence its reactivity and biological activity. The combination of these substituents can enhance its solubility, stability, and ability to interact with various biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-ethyl-4-methyl-3H-1,3-thiazole-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS2/c1-3-5-4(2)7-6(8)9-5/h3H2,1-2H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSELWNLOOYKCBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=S)S1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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